Product packaging for ETX0282(Cat. No.:CAS No. 2209871-83-8)

ETX0282

Cat. No.: B607388
CAS No.: 2209871-83-8
M. Wt: 315.3014
InChI Key: OMNVFPBGXYKTDB-UTLUCORTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETX0282 is an orally bioavailable prodrug of the active serine β-lactamase inhibitor ETX1317 . It is designed to combat multidrug-resistant (MDR) Gram-negative bacterial infections and is currently in clinical development for this purpose . Upon oral administration, this compound is absorbed and converted in the liver to its active form, ETX1317 . ETX1317 is a diazabicyclooctane (DBO) that acts as a covalent, reversible inhibitor . It possesses a broad spectrum of activity against Ambler class A (e.g., CTX-M-15, KPC-2, SHV-5, TEM-1), class C (e.g., P. aeruginosa AmpC, E. cloacae P99), and class D (e.g., OXA-48) serine β-lactamases . These enzymes are commonly produced by carbapenem-resistant Enterobacterales and are a significant cause of β-lactam antibiotic resistance . The primary research application of this compound is in combination with the oral cephalosporin cefpodoxime proxetil (as ETX0282CPDP) to restore the efficacy of the antibiotic against resistant pathogens . This combination is a promising oral therapeutic candidate for treating complicated urinary tract infections (cUTIs) caused by MDR and carbapenem-resistant Enterobacterales, offering a potential alternative to intravenous therapies . This compound represents a critical tool for researchers developing new strategies to overcome antimicrobial resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

2209871-83-8

Molecular Formula

C13H18FN3O5

Molecular Weight

315.3014

IUPAC Name

isopropyl (R)-2-(((1R,2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2-fluoroacetate

InChI

InChI=1S/C13H18FN3O5/c1-6(2)21-12(19)10(14)22-17-9-5-16(13(17)20)8(11(15)18)4-7(9)3/h4,6,8-10H,5H2,1-3H3,(H2,15,18)/t8-,9+,10+/m1/s1

InChI Key

OMNVFPBGXYKTDB-UTLUCORTSA-N

SMILES

CC(C)OC([C@@H](F)ON1[C@](C2)([H])C(C)=C[C@H](C(N)=O)[N@@]2C1=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ETX0282;  ETX 0282;  ETX 0282; 

Origin of Product

United States

Molecular Design and Chemical Synthesis of Etx0282 and Its Active Metabolite Etx1317

Structural Features and Design Rationale for ETX1317 as a Broad-Spectrum β-Lactamase Inhibitor

ETX1317 was rationally designed as a broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases. nih.govnih.gov Its chemical architecture is centered on the diazabicyclooctane (DBO) scaffold, a key structural motif found in other successful β-lactamase inhibitors like avibactam (B1665839) and durlobactam (B607225). nih.govacs.org A distinguishing feature of ETX1317 is the presence of an endocyclic carbon-carbon double bond within its tetrahydropyridine (B1245486) core, which enhances its reactivity compared to the piperidine (B6355638) core of other inhibitors. nih.govacs.org

A critical component of ETX1317's design is its fluoroacetate (B1212596) activating group. nih.govnih.gov This anionic group is essential for the inhibitor's interaction with the highly conserved KTG motif in the active site of β-lactamases. nih.gov The carboxylate of the fluoroacetate moiety forms hydrogen bonds with key amino acid residues, while the fluorine atom also participates in hydrogen bonding, orienting the side chain for optimal interaction. nih.gov This strategic placement of the fluoroacetate group was predicted to lower the pKa of the acid, favoring binding to the electropositive KTG subpocket and increasing the electrophilicity of the urea (B33335) carbonyl, leading to a more reactive covalent inhibitor. nih.govacs.org

The design of ETX1317 results in potent inhibition of a wide range of serine β-lactamases. nih.govacs.org Kinetic studies have demonstrated its effectiveness against enzymes from classes A, C, and D. nih.govnih.gov Notably, ETX1317 shows improved potency against critical carbapenemases like KPC-2 and OXA-48 compared to earlier DBO inhibitors. acs.org Like other inhibitors of its class, ETX1317 does not inhibit class B metallo-β-lactamases. acs.org

Table 1: Inhibitory Activity of ETX1317 Against Purified β-Lactamase Enzymes

Enzyme (Class) kinact/Ki (M-1s-1)
CTX-M-15 (A) >1.2 x 104
KPC-2 (A) >1.2 x 104
SHV-5 (A) >1.2 x 104
TEM-1 (A) >1.2 x 104
P. aeruginosa AmpC (C) >1.2 x 104
E. cloacae P99 (C) >1.2 x 104
OXA-48 (D) >6.8 x 102

Data sourced from multiple research findings. nih.govnih.gov

Prodrug Design Principles for Oral Bioavailability: Conversion of ETX0282 to ETX1317

While ETX1317 is a potent β-lactamase inhibitor, its high polarity and low pKa make it unsuitable for oral administration due to low bioavailability. acs.org To overcome this limitation, this compound was developed as an orally bioavailable prodrug of ETX1317. patsnap.comnih.gov

The design of this compound leverages the fluoroacetate group of ETX1317. nih.gov This acidic moiety was esterified with an isopropyl group to create the prodrug this compound. patsnap.comnih.gov This esterification masks the polar carboxylate group, increasing the lipophilicity of the molecule and enhancing its absorption from the gastrointestinal tract. nih.govacs.org This approach allows the inactive prodrug to be effectively absorbed, after which it is converted to the active inhibitor, ETX1317. nih.gov

A key aspect of the prodrug design was ensuring that this compound is stable enough to be absorbed orally but can be rapidly and efficiently converted to the active ETX1317 in the body. nih.gov Following oral administration and absorption, this compound is rapidly metabolized by esterases, primarily in the liver, which hydrolyze the isopropyl ester to release the active ETX1317. nih.govnih.gov Studies have shown that after oral administration of this compound, no circulating concentrations of the prodrug are observed, indicating a swift and complete conversion to ETX1317. nih.govacs.org

Synthetic Methodologies for Diazabicyclooctane Scaffolds and this compound/ETX1317

The synthesis of diazabicyclooctane-based compounds like this compound and ETX1317 presents considerable chemical challenges. rsc.org The construction of the core bicyclic structure and the stereoselective introduction of various functional groups require sophisticated synthetic strategies. thieme-connect.com

The synthesis of diazabicyclooctane (DBO) scaffolds, the core of inhibitors like avibactam and ETX1317, has been an area of active research. rsc.org Various synthetic strategies have been developed to access these complex bicyclic structures. rsc.org Common approaches often involve multi-step sequences to construct the fused ring system. nih.govrsc.org The Diels-Alder reaction is a powerful tool that has been utilized for the construction of related bicyclic diazaoctane motifs. wm.edu

The synthesis of this compound requires precise control of stereochemistry. researchgate.netthieme-connect.com Key steps in the reported small-scale synthesis of this compound highlight the use of diastereoselective reactions to install the required stereocenters. thieme-connect.com One crucial step is a diastereoselective aza-Diels–Alder cycloaddition to isoprene, which utilizes a tert-butanesulfinimide as both an activating group and a chiral auxiliary. thieme-connect.com Another key diastereoselective transformation is the installation of the hydroxylamine (B1172632) moiety via a nitroso-ene reaction. thieme-connect.com The synthesis of ETX1317 is achieved through the saponification of this compound with lithium hydroxide. nih.govacs.org

Scalable Synthesis Considerations for this compound and ETX1317

The transition from a laboratory-scale synthesis to a large-scale, commercially viable manufacturing process for a pharmaceutical agent is a complex undertaking that requires careful consideration of numerous factors. For this compound, an orally available prodrug, and its active metabolite, ETX1317, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, scalability is a critical aspect of their development. The gram-scale synthesis that has been reported provides a foundational framework, but scaling up necessitates a thorough evaluation of chemical and logistical challenges to ensure efficiency, cost-effectiveness, and consistent product quality.

A key challenge in the scalable synthesis of this compound and ETX1317 lies in the management of chiral centers within their molecular structures. The stereochemistry of these compounds is crucial for their biological activity, and maintaining high enantiomeric purity on an industrial scale can be demanding. The reported synthesis of the chiral bromofluoroacetates, essential building blocks, involves a chiral salt resolution. While effective on a smaller scale, this method can be less efficient for large-scale production due to the inherent 50% theoretical yield limit for the desired enantiomer and the need for recycling the resolving agent. For industrial manufacturing, alternative strategies such as asymmetric catalysis, including the use of chiral catalysts or enzymes, would likely be explored to produce the desired stereoisomer directly and more efficiently.

Another significant consideration is the optimization of reaction conditions for safety, efficiency, and environmental sustainability. Reactions that are manageable in a laboratory setting may present hazards or logistical issues at an industrial scale. For instance, the use of hazardous reagents or solvents would require specialized handling and containment procedures, adding to the complexity and cost of the manufacturing process. Therefore, a scalable synthesis would likely involve a re-evaluation of each synthetic step to identify opportunities for process intensification, such as using safer and more environmentally friendly solvents, reducing the number of synthetic steps, and minimizing waste generation.

The purification of intermediates and the final active pharmaceutical ingredient (API) is another critical aspect of scalable synthesis. Chromatographic purification methods, while common in the laboratory, can be expensive and time-consuming on a large scale. The development of robust crystallization methods for intermediates and the final products is often a preferred approach for industrial-scale purification as it can provide high purity in a more cost-effective and scalable manner.

Furthermore, ensuring the consistency and quality of the final product across different batches is paramount in pharmaceutical manufacturing. This requires the implementation of rigorous process analytical technology (PAT) and quality by design (QbD) principles. By understanding the critical process parameters that affect the quality of this compound and ETX1317, a robust and reproducible manufacturing process can be developed.

The table below summarizes the key considerations for the scalable synthesis of this compound and ETX1317, highlighting the potential challenges and the strategies that could be employed to address them.

Consideration Potential Challenge Potential Strategy for Scalable Synthesis
Stereochemical Control Inefficient chiral resolution of bromofluoroacetate intermediates.Development of asymmetric catalytic methods (e.g., using chiral catalysts or enzymes) for the direct synthesis of the desired enantiomer.
Process Safety andEnvironmental Impact Use of hazardous reagents and solvents in the gram-scale synthesis.Route scouting to identify alternative, safer reagents and green solvents. Process optimization to minimize waste and energy consumption.
Purification ofIntermediates and API Reliance on chromatographic purification which is less scalable.Development of robust crystallization methods for intermediates and the final products to ensure high purity and yield.
Process Robustnessand Consistency Ensuring consistent product quality across large-scale batches.Implementation of Process Analytical Technology (PAT) and Quality by Design (QbD) principles to identify and control critical process parameters.
Cost-Effectiveness High cost of starting materials, reagents, and complex synthetic steps.Optimization of the synthetic route to reduce the number of steps, improve yields, and utilize more cost-effective raw materials.

Biochemical and Enzymological Characterization of β Lactamase Inhibition by Etx1317

Spectrum of Inhibition Against Ambler Classes of Serine β-Lactamases

ETX1317 demonstrates a broad and potent inhibitory profile across Ambler Class A, C, and D serine β-lactamases, which are prevalent in clinically significant Gram-negative pathogens. nih.govnih.govresearchgate.net Unlike earlier DBOs such as avibactam (B1665839) and durlobactam (B607225) which contain a sulfate (B86663) group, ETX1317 possesses a fluoroacetate (B1212596) moiety, a structural feature key to its oral bioavailability as the prodrug ETX0282. nih.govnih.gov Its mechanism involves covalent acylation of the active site serine residue of these enzymes. acs.org For the enzymes tested, including CTX-M-15, KPC-2, SHV-5, P. aeruginosa AmpC, and OXA-48, the partition ratio was approximately one, indicating that the inhibitor is not hydrolyzed by these enzymes and that one molecule of inhibitor is sufficient to inactivate one molecule of the enzyme. nih.govacs.org

ETX1317 is a potent inhibitor of common and clinically relevant Ambler Class A β-lactamases, including extended-spectrum β-lactamases (ESBLs) like CTX-M-15, SHV-5, and TEM-1, as well as the KPC-2 carbapenemase. nih.govacs.org These enzymes are primary mediators of resistance in Enterobacterales. nih.gov The inhibitory activity of ETX1317 against these Class A enzymes is robust, contributing significantly to its ability to restore the function of β-lactam partners against resistant bacteria. acs.orgacs.org

The inhibitory spectrum of ETX1317 extends to Ambler Class C β-lactamases, also known as cephalosporinases. nih.govresearchgate.net It effectively inhibits AmpC enzymes from key pathogens such as Pseudomonas aeruginosa and Enterobacter cloacae (P99). nih.govacs.org This activity is crucial as Class C enzymes are responsible for resistance to many cephalosporins. nih.gov

A significant feature of ETX1317 is its potent inhibition of Ambler Class D carbapenemases, particularly OXA-48, which is a major cause of carbapenem resistance in Enterobacterales. nih.govacs.org The interaction with OXA-48 is notably stable, with the dissociation of the ETX1317-enzyme complex being too slow to measure, indicating prolonged inhibition. nih.govacs.org This broadens its utility compared to inhibitors with more limited activity against Class D enzymes. nih.govacs.org

Kinetic Analysis of β-Lactamase Inhibition by ETX1317

Kinetic studies confirm that ETX1317 is a potent inhibitor of serine β-lactamases, forming a reversible covalent complex with the enzymes. nih.gov In most cases, the inhibitor can recyclize and dissociate from the enzyme in its original, active form. nih.govacs.org

The efficacy of ETX1317 as a β-lactamase inhibitor is quantified by its second-order acylation rate constants (k_inact/K_i). For Class A and C enzymes, these constants are greater than 1.2 × 10⁴ M⁻¹s⁻¹, while for Class D enzymes, they exceed 6.8 × 10² M⁻¹s⁻¹. nih.govacs.org For the TEM-1 enzyme, the interaction was characterized by an equilibrium dissociation constant (K_i) of (3.4 ± 0.4) × 10⁻⁴ µM, as the inhibitor was in rapid equilibrium. nih.govacs.org These kinetic values signify potent and efficient inactivation of the target enzymes. nih.gov

Inhibition Constants of ETX1317 Against Serine β-Lactamases
β-LactamaseAmbler Classk_inact/K_i (M⁻¹s⁻¹)K_i (µM)
CTX-M-15A150,000 ± 10,000-
KPC-2A22,000 ± 2,000-
SHV-5A12,000 ± 1,000-
TEM-1A-(3.4 ± 0.4) x 10⁻⁴
P. aeruginosa AmpCC23,000 ± 1,000-
E. cloacae P99C130,000 ± 10,000-
OXA-48D2,100 ± 100-

Data sourced from multiple studies. nih.govacs.orgacs.org The value for TEM-1 is presented as K_i because the inhibitor was in rapid equilibrium.

When compared to other clinically relevant DBO inhibitors, ETX1317 demonstrates a distinct potency profile. Its inhibitory power is generally intermediate between that of durlobactam and avibactam. nih.govnih.govresearchgate.netacs.org Notably, ETX1317 is more potent than avibactam against all tested enzymes, with particularly compelling activity against carbapenemases like KPC-2 and OXA-48. acs.org While its potency can be comparable to or slightly lower than durlobactam against certain enzymes, ETX1317 retains the broad-spectrum activity characteristic of durlobactam, especially against Class D enzymes. nih.govacs.org

Comparison of Second-Order Rate Constants (k_inact/K_i, M⁻¹s⁻¹) for DBO Inhibitors
β-LactamaseAmbler ClassETX1317AvibactamDurlobactam
CTX-M-15A150,00013,000140,000
KPC-2A22,0001,800140,000
SHV-5A12,0001,80026,000
P. aeruginosa AmpCC23,0001,50023,000
E. cloacae P99C130,00011,000150,000
OXA-48D2,1001501,200

Values are averages from reported data. acs.org

Molecular Mechanism of Covalent Inhibition by ETX1317

ETX1317 functions as a covalent inhibitor of serine β-lactamases. The core of its mechanism involves the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme and preventing the hydrolysis of β-lactam antibiotics.

Formation and Stability of Acyl-Enzyme Complexes

The inhibitory action of ETX1317 is initiated by the formation of a covalent bond between the inhibitor and the active site serine residue of the β-lactamase. This reaction leads to the creation of a stable acyl-enzyme complex. The stability of this complex is a critical determinant of the inhibitor's efficacy. The full mass of ETX1317 is incorporated into this complex, indicating a direct and complete binding event nih.govacs.org.

The stability of the ETX1317-enzyme complex varies depending on the class of β-lactamase. For many Class A and C enzymes, the complex is sufficiently stable to prevent rapid enzyme turnover. However, as will be discussed, the inhibition is often reversible. In the case of the Class D enzyme OXA-48, the dissociation of ETX1317 from the acyl-enzyme complex is significantly slower, suggesting a more prolonged and stable inhibition for this particular enzyme class nih.govacs.org.

The formation of these stable covalent adducts effectively sequesters the β-lactamase, rendering it incapable of hydrolyzing its β-lactam antibiotic substrates. This restoration of the antibiotic's activity is the primary therapeutic goal of β-lactamase inhibitors like ETX1317.

Reversibility of Covalent Inhibition and Role of Inhibitor Recyclization

A key feature of the covalent inhibition by ETX1317 is its reversibility, particularly with Class A and C β-lactamases nih.govacs.orgnih.gov. Following the initial acylation, the ring-opened inhibitor can undergo a process of recyclization. This intramolecular reaction reforms the original cyclic structure of ETX1317, allowing it to dissociate from the enzyme's active site nih.govacs.orgnih.gov.

The dissociation rate constants (k_off) for ETX1317 from various β-lactamases have been determined and are presented in the table below. These values highlight the differences in the stability of the acyl-enzyme complexes across different enzyme classes. For the Class D enzyme OXA-48, the dissociation was too slow to be accurately measured under the experimental conditions, indicating a very stable complex nih.govacs.org.

β-LactamaseClassk_off (s⁻¹)
CTX-M-15A1.2 x 10⁻³
KPC-2A2.5 x 10⁻⁴
SHV-5A3.3 x 10⁻³
P. aeruginosa AmpCC1.7 x 10⁻⁴
OXA-48DToo slow to measure

Specific Interactions with Active Site Residues (e.g., Carboxylated Lysine in Class D Enzymes)

The interaction of ETX1317 with the active site residues of β-lactamases is critical for its inhibitory activity. In Class D enzymes, such as OXA-48, a key residue is a carboxylated lysine. This post-translationally modified lysine is essential for the catalytic activity of these enzymes, playing a role in both the acylation and deacylation steps of β-lactam hydrolysis nih.govresearchgate.net.

The binding of diazabicyclooctane inhibitors like ETX1317 to the active site of Class D enzymes is thought to influence the environment of this carboxylated lysine. While the precise structural details of the ETX1317-OXA-48 interaction are still under investigation, it is hypothesized that the formation of the acyl-enzyme complex alters the conformation and charge distribution within the active site. This alteration can affect the stability and reactivity of the carboxylated lysine, contributing to the prolonged inhibition observed with Class D enzymes. The slow dissociation of ETX1317 from OXA-48 is likely a result of these specific interactions within the active site, which hinder the recyclization and release of the inhibitor.

Cellular and Molecular Biology of Etx0282/etx1317 Activity in Bacterial Systems

Restoration of β-Lactam Antibiotic Activity in Resistant Bacterial Strains (In Vitro Studies)

In vitro studies have demonstrated the capacity of ETX1317 to restore the activity of β-lactam antibiotics, notably cefpodoxime (B17579), against bacterial strains that have developed resistance through the production of β-lactamase enzymes oup.comwikipedia.orgwikipedia.orgnih.govwikipedia.org. This restoration of activity is a key feature of β-lactamase inhibitors like ETX1317, which protect the co-administered β-lactam from enzymatic hydrolysis oup.comwikipedia.org.

Efficacy against Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacterales

ETX1317 has shown efficacy in restoring the activity of cefpodoxime against Enterobacterales strains that produce Extended-Spectrum β-Lactamases (ESBLs) oup.comwikipedia.orgwikipedia.orgmims.comguidetopharmacology.orgnih.gov. Studies have indicated that ETX1317 potently restores the activity of cefpodoxime against ESBL-producing Enterobacteriaceae wikipedia.org. This is crucial as ESBLs are a significant mechanism of resistance to many cephalosporins in Enterobacterales.

Efficacy against Carbapenem-Resistant Enterobacterales (CRE)

The combination of ETX0282/ETX1317 with cefpodoxime has also demonstrated efficacy against Carbapenem-Resistant Enterobacterales (CRE) in in vitro settings oup.comwikipedia.orgwikipedia.orgwikipedia.orgpdx.eduguidetopharmacology.orgnih.govnewdrugapprovals.org. The addition of ETX1317 has been shown to restore the activity of cefpodoxime even against CRE strains oup.com. Specifically, ETX1317 potently restores the activity of cefpodoxime against carbapenemase-expressing Enterobacteriaceae wikipedia.org. This activity against CRE is particularly important given the limited treatment options for infections caused by these highly resistant pathogens.

Impact on Minimum Inhibitory Concentrations (MICs) of Companion β-Lactam Antibiotics

The addition of ETX1317 to companion β-lactam antibiotics, such as cefpodoxime, results in a significant reduction in their Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains oup.comwikipedia.orgnih.gov. This reduction in MIC indicates a potentiation of the β-lactam's activity by the β-lactamase inhibitor. For instance, studies have reported substantial decreases in MIC values. One study noted a greater than 128-fold reduction in MIC for cefpodoxime in the presence of ETX1317 against certain E. coli and K. pneumoniae strains compared to cefpodoxime alone oup.comnewdrugapprovals.org. Furthermore, testing against a large collection of 910 BLA-enriched Enterobacteriaceae isolates demonstrated a notable improvement in the MIC profile of cefpodoxime when combined with ETX1317. The MIC90 of cefpodoxime against these isolates improved from >32 mg/L to 0.5 mg/L in the presence of ETX1317 at a 1:2 ratio wikipedia.org.

Here is a representation of the impact on MIC90 values:

Antibiotic AloneAntibiotic in Combination with ETX1317 (1:2 ratio)Bacterial GroupMIC90 (mg/L)Source
CefpodoximeCefpodoxime-ETX1317BLA-enriched Enterobacteriaceae>32 wikipedia.org
0.5 wikipedia.org

Cellular Pathway Perturbations Induced by this compound/ETX1317

Modulation of SOS Response Genes (e.g., recA, lexA)

While direct studies specifically detailing the modulation of recA and lexA SOS response genes by this compound/ETX1317 were not prominently found, it is known that some DBOs can induce SOS responses, including the upregulation of recA and lexA. The SOS response is a global regulatory system in bacteria activated by DNA damage or inhibition of DNA replication or cell wall synthesis. Given that some DBOs, including this compound, interact with cell wall synthesis machinery (as discussed in the next section), there is a potential, albeit indirectly supported, link to the induction of the SOS response pathways.

Intrinsic Antibacterial Activity of ETX1317 Against Select Bacterial Pathogens

ETX1317, the active moiety of the prodrug this compound, is primarily recognized as a broad-spectrum serine β-lactamase inhibitor guidetopharmacology.orgresearchgate.netacs.org. However, in addition to its role in inhibiting β-lactamases and thereby restoring the activity of β-lactam antibiotics, ETX1317 also exhibits intrinsic antibacterial activity researchgate.netihma.com. This intrinsic activity is attributed to its selective inhibition of penicillin-binding protein 2 (PBP2) in bacteria researchgate.netresearchgate.netnih.gov. The selective binding of ETX1317 to PBP2 has been demonstrated in E. coli membranes researchgate.net.

The intrinsic antibacterial activity resulting from PBP2 inhibition varies among bacterial species and even between strains within a species researchgate.net. Research findings indicate that Enterobacteriales can show intrinsic antibacterial activity to ETX1317 researchgate.net. Escherichia coli typically demonstrates the greatest susceptibility to this intrinsic activity researchgate.net. Studies have reported minimum inhibitory concentrations (MICs) for ETX1317 alone against E. coli in the range of 0.5 to 1 mg/L researchgate.net.

While this intrinsic activity is observed in vitro, research has shown that it did not translate to in vivo efficacy when ETX1317 was dosed alone in a murine model of infection, even at concentrations exceeding its MIC for a significant portion of the dosing interval researchgate.netnih.gov. This suggests that while PBP2 inhibition contributes to the biological activity of ETX1317, its primary clinical utility is realized through its combination with β-lactam antibiotics, where it enhances or restores their activity against resistant strains by inhibiting β-lactamases researchgate.netacs.orgihma.com.

Detailed research findings on the intrinsic antibacterial activity of ETX1317 alone against a broad panel of select bacterial pathogens, including comprehensive MIC data tables for various species without a co-administered β-lactam, were not extensively detailed in the reviewed sources. The available data primarily highlights the PBP2 inhibition mechanism and the observation of standalone activity, particularly in E. coli.

Preclinical Efficacy Studies of Etx0282/etx1317 in Non Human in Vivo Models

Efficacy in Murine Infection Models of Multidrug-Resistant Gram-Negative Bacteria

The oral combination of CPDP and ETX0282 has demonstrated robust in vivo efficacy in murine infection models against cefpodoxime-resistant strains of Enterobacteriaceae. nih.govacs.org Preclinical studies utilizing murine models of infection have evaluated the activity of orally administered this compound combined with cefpodoxime (B17579) against various multidrug-resistant Enterobacteriaceae, including those producing ESBLs, CRE, and exhibiting fluoroquinolone resistance. firstwordpharma.com

Studies in Models of ESBL-Producing Enterobacteriaceae Infections

The combination of this compound and cefpodoxime proxetil has shown efficacy in murine infection models involving ESBL-producing Enterobacteriaceae. firstwordpharma.com Studies, including a murine urinary tract infection (UTI) model, have demonstrated that this compound rescues cefpodoxime efficacy against E. coli CTX-M-14 clinical isolates. zailaboratory.com

Studies in Models of Carbapenem-Resistant Enterobacteriaceae Infections

Efficacy of the this compound/cefpodoxime combination has also been evaluated in murine models of carbapenem-resistant Enterobacteriaceae (CRE) infections. firstwordpharma.com In a murine UTI model, this compound was shown to restore cefpodoxime efficacy against K. pneumoniae KPC-2 clinical isolates. zailaboratory.com The combination of this compound and cefpodoxime was effective against CRE K. pneumoniae ARC5118 in a neutropenic murine thigh infection model at specific BLI concentrations. oup.com

Evaluation against Fluoroquinolone-Resistant Enterobacteriaceae in Murine Models

Preclinical studies in murine infection models have also included the evaluation of orally administered this compound combined with cefpodoxime against fluoroquinolone-resistant Enterobacteriaceae. firstwordpharma.com ETX1317 has demonstrated the ability to restore cefpodoxime's antimicrobial activity against Enterobacteriaceae isolates resistant to fluoroquinolones in vitro, supporting the rationale for evaluating this combination in in vivo models of infection with such strains. nih.govacs.org

Pharmacokinetic Profile and Prodrug Conversion of this compound to ETX1317 in Animal Models

Pharmacokinetic studies of this compound and ETX1317 have been established in preclinical species, including mice, rats, dogs, and monkeys. nih.govacs.orgacs.org Following oral administration of this compound in mice, rapid and complete conversion to the active moiety, ETX1317, was observed systemically, with no concentrations of intact this compound detected. nih.govacs.org High bioavailability of this compound has been demonstrated across multiple preclinical species. acs.org

The pharmacokinetic profile of ETX1317 following oral administration of this compound has been characterized in these animal models. Oral exposure to ETX1317 was generally dose-proportional up to a certain dose level in mice, becoming less than dose-proportional at higher doses. acs.org Plasma protein binding of ETX1317 has also been assessed in non-clinical species. acs.org For instance, ETX1317 is reported to be 93% unbound in mouse plasma. acs.org Liver S9 incubations across various species, including human, confirmed consistent conversion of this compound to ETX1317 at projected dose levels. nih.gov Renal excretion of unchanged ETX1317 was found to be a significant route of elimination across all species studied. nih.gov

Structural Biology and Computational Approaches to Etx1317 Enzyme Interactions

X-ray Crystallographic Analysis of ETX1317-β-Lactamase Acyl-Enzyme Complexes (e.g., PDB 6VHS for CTX-M-14)

To date, the primary source of structural information for ETX1317's interaction with a target enzyme comes from its co-crystallization with CTX-M-14, a prevalent Class A extended-spectrum β-lactamase (ESBL). nih.gov The resulting structure, deposited in the Protein Data Bank (PDB) under the accession code 6VHS, was resolved to 1.28 Å, providing a detailed view of the acyl-enzyme complex. rcsb.org

The crystal structure reveals that ETX1317, like other diazabicyclooctane (DBO) inhibitors, acts by forming a covalent bond with the catalytic Ser70 residue in the active site of the β-lactamase. nih.gov This acylation reaction proceeds via nucleophilic attack from the Ser70 hydroxyl group on the carbonyl carbon of the ETX1317 urea (B33335) ring, leading to the opening of the DBO ring system. nih.gov The resulting acyl-enzyme intermediate is stable, effectively trapping the enzyme in an inactive state.

A key interaction stabilizing the complex involves the methyl group of the opened ETX1317 ring, which engages in a hydrophobic interaction with the side chain of the Tyr105 residue of CTX-M-14. nih.gov Upon ring opening, the inhibitor adopts a half-chair conformation, which facilitates this hydrophobic engagement and contributes to the stability of the complex. nih.gov The carbonyl oxygen of the cleaved ring occupies the oxyanion hole, a critical stabilizing feature in the active site of serine β-lactamases. nih.gov

Comparisons between the crystal structures of CTX-M-14 bound to ETX1317 and to the earlier DBO inhibitor avibactam (B1665839) show slight differences in the active site, which may account for their varied inhibitory potencies against different enzymes. nih.gov Further structural studies with other Class A, C, and D enzymes will be valuable in fully understanding the structural basis for ETX1317's broad inhibitory spectrum. nih.gov

Table 1: Crystallographic Data for ETX1317-CTX-M-14 Complex (PDB ID: 6VHS) rcsb.org
ParameterValue
MethodX-RAY DIFFRACTION
Resolution (Å)1.28
R-Value Work0.129
R-Value Free0.148
Total Atom Count5,124
Modeled Residues525

Computational Modeling and Molecular Dynamics Simulations of Inhibitor Binding and Mechanism

While the static picture provided by X-ray crystallography is invaluable, computational approaches such as molecular dynamics (MD) simulations can offer deeper insights into the dynamic nature of the inhibitor-enzyme interaction. nih.gov Such methods are used to analyze the stability of the enzyme-ligand complex, explore the role of individual active site residues in binding, and map the network of interactions (e.g., hydrogen bonds) that stabilize the complex over time. nih.gov

Although specific, in-depth molecular dynamics studies focused solely on ETX1317 have not been widely published, the structural data from PDB 6VHS provides a robust model for its binding mechanism. This model confirms the formation of the acyl-enzyme complex, the ring-opening of the DBO core, and the key interactions within the active site that define its inhibitory action. nih.gov Computational tools are frequently applied to related inhibitors to understand factors like conformational flexibility and the energetics of binding, which are crucial for inhibitor design. mdpi.com

Structure-Activity Relationship (SAR) Elucidation from Structural Data

Structure-activity relationship (SAR) studies correlate the chemical structure of a compound with its biological activity, providing a rational basis for drug design. The structural and biochemical data available for ETX1317 and its comparison with other DBOs provide clear SAR insights.

A primary structural distinction of ETX1317 is its use of a fluoroacetate (B1212596) moiety as the essential anionic group, which contrasts with the sulfate (B86663) group found in first-generation intravenous DBOs like avibactam and durlobactam (B607225). acs.orgresearchgate.net This chemical modification is a key element of its design, as the fluoroacetate group can be esterified with an isopropyl group to create the prodrug ETX0282. acs.orgresearchgate.net This ester linkage is readily cleaved in the body to release the active ETX1317, a strategy that confers high oral bioavailability. acs.orgresearchgate.net

The inhibitory potency of ETX1317 against a range of β-lactamases is intermediate between that of avibactam and durlobactam. acs.org The structural data from PDB 6VHS, when compared to avibactam-bound structures, suggests that subtle differences in how each inhibitor orients within the active site can influence potency. nih.gov The presence of an endocyclic carbon-carbon double bond in ETX1317 is another distinct structural feature that influences its conformation and interaction with the enzyme active site. rcsb.orgnih.gov This broad-spectrum activity against Class A, C, and D serine β-lactamases is a direct consequence of a molecular structure optimized to effectively acylate the active site serine across these varied enzyme families. nih.govrcsb.org

Future Research Directions and Potential Academic Applications

Investigation of ETX0282/ETX1317 with Novel β-Lactam Agents

Future research could explore the efficacy of ETX1317 in combination with a wider range of novel β-lactam antibiotics beyond its current pairing with cefpodoxime (B17579). Given ETX1317's broad-spectrum activity against serine β-lactamases, investigating combinations with β-lactams designed to evade common resistance mechanisms or target a broader range of bacterial species could be valuable. Studies could assess the synergistic activity of ETX1317 with these novel agents against a diverse panel of highly resistant clinical isolates, including those producing challenging enzymes like certain OXA carbapenemases. acs.org The goal would be to identify combinations that offer improved or expanded coverage against problematic Gram-negative pathogens.

Mechanistic Studies of Resistance Development to this compound/ETX1317

Understanding the mechanisms by which bacteria might develop resistance to this compound/ETX1317 is a critical area for future research. While ETX1317 has shown activity against certain resistant strains, including those with specific KPC-3 mutations that confer resistance to other BLI combinations, the potential for novel resistance mechanisms to emerge remains. acs.org Academic research could focus on:

Identifying specific mutations in β-lactamase genes or regulatory elements that lead to reduced susceptibility to ETX1317.

Investigating the role of efflux pumps or reduced outer membrane permeability in the development of resistance to this compound or ETX1317.

Characterizing the biochemical interactions between ETX1317 and mutated β-lactamases to understand the structural basis of resistance.

Using laboratory evolution experiments to select for resistant strains and identify the genetic changes that occur.

Initial studies have noted mutations associated with ETX1317 resistance in E. coli strains, such as CysE [del A204-A222] and ttcA [T134aA], highlighting the potential for such investigations. researchgate.net

Further Elucidation of Cellular Signaling Pathways Affected by β-Lactamase Inhibition

Beyond their primary role in hydrolyzing β-lactam antibiotics, β-lactamases and their inhibition can potentially influence bacterial cellular processes and signaling pathways. Future academic research could delve deeper into how ETX1317's inhibition of β-lactamases might impact bacterial physiology. This could involve:

Investigating potential links between β-lactamase activity/inhibition and bacterial stress responses.

Exploring whether ETX1317's interaction with penicillin-binding protein 2 (PBP2), in addition to β-lactamases, affects cell wall synthesis regulation or other essential pathways. semanticscholar.orgnih.govnih.gov

Studying the impact of ETX1317 on two-component signaling systems or other regulatory networks in resistant bacteria. acs.org

Understanding these broader cellular effects could reveal new strategies to enhance the activity of BLI-antibiotic combinations or identify novel targets for intervention.

Exploration of ETX1317 as a Chemical Biology Tool for Enzyme Studies

ETX1317, as a well-characterized DBO BLI, holds potential as a chemical biology tool for studying the structure, function, and mechanism of serine β-lactamases and potentially other enzymes. scitechdaily.com Academic applications could include:

Utilizing ETX1317 to probe the active site dynamics and conformational changes of β-lactamases.

Developing fluorescent or tagged versions of ETX1317 to visualize and track β-lactamase activity in live bacterial cells or in complex biological samples. researchgate.net

Using ETX1317 as a tool to select for and study mutant β-lactamases with altered catalytic activity or inhibitor interactions.

Investigating the interactions of ETX1317 with bacterial proteins other than β-lactamases and PBP2 to identify potential off-targets or novel binding partners.

Studies have already utilized structural analysis, such as X-ray crystallography of ETX1317 in complex with β-lactamases like CTX-M-14, to understand its binding mode, which supports its utility as a probe for enzyme structure-function studies. acs.org

Advanced Synthetic Strategies for Analog Development and Optimization

The DBO scaffold of ETX1317 provides a basis for the rational design and synthesis of novel analogs with potentially improved properties. nih.gov Future academic research in synthetic chemistry could focus on:

Developing new synthetic routes to ETX1317 and its analogs to improve efficiency, yield, or reduce costs.

Designing and synthesizing analogs with modified substituents to explore structure-activity relationships (SAR) and potentially enhance potency, broaden the spectrum of β-lactamase inhibition (e.g., against challenging Class D enzymes), or improve pharmacokinetic properties. acs.orgnih.gov

Creating prodrug strategies beyond the isopropyl ester of this compound to potentially optimize oral bioavailability or target specific sites of infection. researchgate.netacs.orgacs.org

Exploring the synthesis of bifunctional molecules combining the BLI activity of ETX1317 with elements that address other resistance mechanisms, such as efflux pump inhibitors or membrane permeabilizers. semanticscholar.orgnih.gov

Previous SAR exploration starting from the methyl hydroxyurea (B1673989) core and modifications like the addition of fluorine atoms have demonstrated the impact of structural changes on potency and stability, guiding future analog design efforts. acs.orgnih.gov

Q & A

Q. What is the mechanistic rationale for combining ETX0282 with cefpodoxime proxetil (CPDP) in treating multidrug-resistant (MDR) Gram-negative infections?

this compound, an orally bioavailable prodrug of the β-lactamase inhibitor (BLI) ETX1317, inhibits Ambler Class A, C, and D serine β-lactamases, which commonly confer resistance to β-lactams like cephalosporins. CPDP, a third-generation cephalosporin, preferentially binds penicillin-binding protein 3 (PBP3) to disrupt bacterial cell wall synthesis. The combination restores CPDP's efficacy against β-lactamase-producing pathogens by preventing enzymatic degradation .

Q. What key pharmacokinetic/pharmacodynamic (PK/PD) parameters define the efficacy of this compound in preclinical models?

Preclinical PK/PD studies in murine models identified two critical parameters:

  • For CPDP: Unbound drug exposure exceeding the MIC for >50% of the dosing interval (≥50% fT > MIC).
  • For ETX1317 (active metabolite of this compound): Unbound concentrations exceeding 2× MIC for ≥60% of the interval (≥60% fT > 2× MIC). These thresholds correlate with bactericidal activity in urinary tract and thigh infection models .

Q. How do preclinical models validate the oral bioavailability and conversion efficiency of this compound to ETX1317?

In rats, dogs, and monkeys, oral this compound demonstrated rapid conversion to ETX1317 with >90% bioavailability. Liver S9 fraction assays confirmed efficient enzymatic hydrolysis of the prodrug. Plasma concentrations of ETX1317 remained within therapeutic ranges, with minimal accumulation or drug-drug interactions observed in Phase 1 trials .

Q. What in vitro assays are critical for assessing this compound’s β-lactamase inhibition spectrum?

Standardized broth microdilution MIC testing against panels of MDR Enterobacterales (e.g., E. coli, K. pneumoniae) expressing ESBLs, KPC, and OXA-48 enzymes is essential. Dynamic in vitro models simulating human PK profiles further validate time-dependent inhibitory activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro intrinsic activity of ETX1317 and in vivo efficacy?

In vitro, ETX1317 alone shows MICs ≤1 µg/mL for some strains (e.g., E. coli NMC101), suggesting intrinsic antibacterial activity. However, in murine models, ETX1317 monotherapy failed to achieve bactericidal effects despite exceeding PK/PD targets. Efficacy was only observed in combination with CPDP, highlighting the necessity of β-lactam synergy for in vivo activity .

Q. What experimental design considerations are critical for optimizing this compound/CPDP dosing regimens in complex infection models?

  • Co-dosing intervals : Synchronizing peak concentrations of CPDP and ETX1317 (e.g., q6h dosing in mice).
  • Infection site penetration : Assessing urinary vs. systemic exposure using tissue-specific PK sampling.
  • Resistance mitigation : Testing against strains with mutations (e.g., KPC-3 CAZ-AVI-resistant variants) to evaluate resistance development risks .

Q. How do researchers validate the identity and purity of novel this compound derivatives in synthetic chemistry workflows?

  • Analytical methods : LC-MS/MS for prodrug-to-drug conversion efficiency.
  • Structural confirmation : NMR and X-ray crystallography to verify the unsaturated diazabicyclooctane (DBO) core.
  • Purity thresholds : ≥95% purity via HPLC, with residual solvents quantified per ICH guidelines .

Q. What methodological approaches address variability in this compound’s efficacy across different animal infection models?

  • Model standardization : Neutropenic thigh vs. urinary tract infection models require pathogen-specific inoculum sizes (e.g., 10⁶–10⁷ CFU/mL).
  • PK normalization : Scaling doses based on species-specific clearance rates to mimic human exposure.
  • Endpoint harmonization : Reporting log₁₀ CFU reductions in target organs (e.g., kidneys, bladder) with statistical validation .

Q. How can transcriptomic or proteomic analyses elucidate this compound’s impact on bacterial stress response pathways?

RNA-seq profiling of K. pneumoniae treated with this compound/CPDP revealed upregulated genes in the SOS response (e.g., recA, lexA) and cell wall stress pathways (e.g., pbp2, mrdA). These findings suggest dual pressure on β-lactamase activity and peptidoglycan synthesis, informing resistance surveillance strategies .

Methodological Guidelines

  • Data interpretation : Cross-reference in vitro MICs with in vivo PK/PD targets using Emax models (e.g., %T > MIC vs. log₁₀ CFU reduction) .
  • Contradiction analysis : Flag discrepancies between standalone BLI activity and combination efficacy for mechanistic follow-up .
  • Ethical reporting : Adhere to ARRIVE guidelines for preclinical studies to ensure reproducibility and translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.